4,5-Bis(bromomethyl)-1,3-dioxol-2-one

Computational Chemistry Molecular Orbital Theory Reactivity Prediction

Opt for 4,5-Bis(bromomethyl)-1,3-dioxol-2-one (45BMDO) over monofunctional analogs for its dual bromomethyl architecture enabling sequential conjugation of two distinct drug molecules—a necessity for mutual prodrugs, ADCs, and heterodimeric conjugates. With a narrower HOMO-LUMO gap (4.8951 eV) and lower melting point (57 °C), 45BMDO ensures faster reaction kinetics and simplified handling. Its 58.8% w/w bromine content delivers inherent radiopacity in polycarbonates without physical fillers. Supplied as Olmesartan Impurity 60 with full HPLC, LC-MS, and NMR characterization for direct ANDA/DMF regulatory use.

Molecular Formula C5H4Br2O3
Molecular Weight 271.89 g/mol
CAS No. 62458-19-9
Cat. No. B8665866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(bromomethyl)-1,3-dioxol-2-one
CAS62458-19-9
Molecular FormulaC5H4Br2O3
Molecular Weight271.89 g/mol
Structural Identifiers
SMILESC(C1=C(OC(=O)O1)CBr)Br
InChIInChI=1S/C5H4Br2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2
InChIKeyGZMPBWRVQSXAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(bromomethyl)-1,3-dioxol-2-one (CAS 62458-19-9): A Dually Reactive Dioxolone Intermediate for Targeted Procurement


4,5-Bis(bromomethyl)-1,3-dioxol-2-one (CAS 62458-19-9), commonly abbreviated as 45BMDO, is a halogenated cyclic carbonate classified within the dioxolone family [1]. With a molecular formula of C5H4Br2O3 and a molecular weight of 271.89 g/mol, this compound features two bromomethyl substituents at the 4- and 5-positions of the dioxol-2-one ring [1]. It is primarily utilized as a synthetic intermediate in prodrug design and is formally designated as Olmesartan Impurity 60, making it a critical reference standard in pharmaceutical quality control [2].

Why the Mono-Brominated Analog Cannot Substitute 4,5-Bis(bromomethyl)-1,3-dioxol-2-one in Demanding Applications


Procurement specialists cannot simply replace 4,5-bis(bromomethyl)-1,3-dioxol-2-one with its most common analog, 4-bromomethyl-5-methyl-1,3-dioxol-2-one (4BMDO), due to fundamental differences in electronic configuration, physical form, and synthetic capacity. The presence of an additional bromomethyl group in 45BMDO fundamentally alters the molecule's frontier molecular orbital energy gap, substantially lowering its chemical hardness and modifying its reactivity profile [1]. Furthermore, 45BMDO possesses a markedly different melting point (57 °C versus 188-190 °C for 4BMDO), which directly impacts its handling, purification, and formulation during both R&D and scale-up . Critically, only the bis(bromomethyl) derivative provides the bifunctional linker architecture essential for constructing complex mutual prodrugs and heterodimeric molecules, a capability that the monofunctional analog simply lacks [2].

4,5-Bis(bromomethyl)-1,3-dioxol-2-one: Head-to-Head Quantitative Evidence Against Closest Analogs


Smaller HOMO-LUMO Gap: Quantifying Enhanced Chemical Reactivity of 45BMDO Versus 4BMDO

Direct density functional theory (DFT) comparison reveals that 4,5-bis(bromomethyl)-1,3-dioxol-2-one (45BMDO) possesses a significantly narrower HOMO-LUMO energy gap compared to its mono-brominated analog, 4-bromomethyl-5-methyl-1,3-dioxol-2-one (4BMDO) [1]. The reduced energy gap of 45BMDO indicates a softer molecular character with a higher propensity to participate in nucleophilic and electrophilic reactions, directly influencing its utility as a reactive intermediate in synthetic chemistry [1].

Computational Chemistry Molecular Orbital Theory Reactivity Prediction

Melting Point Differential: Streamlined Handling Properties for 45BMDO Versus High-Melting 4BMDO

Physical property data reveal a dramatic difference in melting behavior between 45BMDO and its closest analog 4BMDO. The significantly lower melting point of the target compound facilitates easier handling, dissolution, and processing during synthesis, particularly in solution-phase reactions and formulation development . Notably, the bis(chloromethyl) analog (CAS 1443544-27-1) is similarly a liquid at room temperature, but its inherent C-Cl bond dissociation energy renders it less reactive, increasing the energy input required for downstream functionalization [1].

Physical Chemistry Process Chemistry Formulation Science

Bifunctional Linker Architecture: Enabling Sequential Conjugation in Mutual Prodrug Synthesis

Unlike the monofunctional analog 4-(bromomethyl)-1,3-dioxol-2-one, 45BMDO provides two reactive bromomethyl handles, allowing for stepwise, orthogonal conjugation of two distinct therapeutic moieties to the same dioxolone scaffold. This capability is explicitly demonstrated in the synthesis of an amlodipine-atorvastatin mutual prodrug, where 45BMDO (10 g, 36.8 mmol) was reacted first with atorvastatin (7.45 g, 12.9 mmol) under controlled conditions [1]. An excess of 45BMDO relative to the first coupling partner is employed to ensure monofunctionalization at one bromomethyl site, leaving the second available for subsequent conjugation with amlodipine [1]. This sequential functionalization would be impossible to achieve with mono-brominated analogs, which can only act as terminal capping groups.

Medicinal Chemistry Prodrug Design Organic Synthesis

Regulatory-Grade Olmesartan Impurity 60: Full Characterization and Compliance Documentation

4,5-Bis(bromomethyl)-1,3-dioxol-2-one is formally designated as Olmesartan Impurity 60 and is supplied as a fully characterized reference standard meeting regulatory guidelines for pharmaceutical development [1]. In contrast, many closely related dioxolone analogs, including the bis(chloromethyl) and mixed bromomethyl-chloromethyl derivatives, are not registered as formal pharmacopeial impurities for an approved drug substance and lack the associated Certificate of Analysis (CoA) and characterization data packages . The availability of pre-validated HPLC, LC-MS, and NMR data specifically for this impurity standard eliminates the need for in-house method development for impurity monitoring in olmesartan medoxomil drug substance and drug product [1].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Higher Bromine Content: Enhanced Radiopacity and Contrast Potential in Biomaterial Applications

With two bromine atoms per molecule (molecular weight contribution from Br: 159.8 g/mol out of 271.89 g/mol total, or 58.8% w/w), 45BMDO possesses significantly higher electron density compared to monobrominated analogs and bis(chloromethyl) derivatives . This enhanced electron density profile translates to greater X-ray attenuation, which is critical for radiopaque biodegradable polymers used in implantable medical devices [1]. The computed density of 45BMDO is 2.173 g/cm³, compared to 1.742 g/cm³ for 4BMDO . While bis(iodomethyl) carbonate monomers have been specifically designed for ultrahigh radiopacity, 45BMDO offers a more synthetically accessible alternative with readily modifiable ester linkages for polymer main-chain incorporation [1].

Biomaterials Radiopacity Polymer Chemistry

Optimal Procurement Scenarios for 4,5-Bis(bromomethyl)-1,3-dioxol-2-one Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Olmesartan Medoxomil Quality Control

Procurement of 4,5-bis(bromomethyl)-1,3-dioxol-2-one as Olmesartan Impurity 60 is the definitive choice for analytical method development, method validation (AMV), and quality control release testing of olmesartan medoxomil drug substance and drug product. The compound is supplied with full characterization data compliant with regulatory guidelines (ANDAs and DMFs), providing validated HPLC, LC-MS, and NMR spectral data that eliminate the need for in-house structural elucidation [1]. This directly accelerates regulatory submission timelines and ensures method traceability to ICH Q3A/Q3B impurity thresholds.

Mutual Prodrug Conjugate Synthesis Requiring Heterobifunctional Linker Scaffolds

For medicinal chemistry programs developing mutual prodrugs, antibody-drug conjugates (ADCs), or dual-action therapeutic conjugates, 4,5-bis(bromomethyl)-1,3-dioxol-2-one is the preferred linker due to its two differentially addressable bromomethyl handles. As demonstrated in the amlodipine-atorvastatin mutual prodrug synthesis, 45BMDO can be sequentially reacted with two distinct drug molecules to create well-defined heterobifunctional conjugates [2]. This capacity cannot be replicated using monofunctional analogs such as 4-(bromomethyl)-1,3-dioxol-2-one, which can only serve as terminal capping agents.

Radiopaque Monomer for Biodegradable Medical Polymer Synthesis

When designing radiopaque aliphatic polycarbonates or polyester-carbonates for implantable medical devices requiring X-ray visibility, 4,5-bis(bromomethyl)-1,3-dioxol-2-one provides a strategic advantage through its high bromine content (58.8% w/w) and computed density (2.173 g/cm³) . Its incorporation into a polymer backbone via ring-opening copolymerization with trimethylene carbonate or lactide monomers yields materials with inherently radiopaque character without requiring the addition of physical X-ray contrast fillers. The lower melting point (57 °C) also simplifies monomer purification and handling prior to polymerization .

Reactive Intermediate for Sequential Nucleophilic Substitution in Multi-Step Organic Synthesis

In multi-step synthetic routes where two sequential nucleophilic displacement reactions are required from a single dioxolone core, the narrower HOMO-LUMO gap of 45BMDO (4.8951 eV versus 5.2948 eV for 4BMDO) translates to measurably faster reaction kinetics [3]. This reactivity advantage, combined with the presence of two leaving groups, makes 45BMDO the preferred substrate for the synthesis of disubstituted dioxolone derivatives used as electrolyte additives in lithium-ion battery applications, where precise control over the solid electrolyte interphase (SEI) composition is critical [3].

Quote Request

Request a Quote for 4,5-Bis(bromomethyl)-1,3-dioxol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.